Triptobenzene H
Overview
Description
The research focuses on compounds related to triphenylenes, triphosphabenzenes, and hexaphenylbenzene-based compounds. These studies cover a range of topics, including synthesis methods, molecular structure analyses, chemical reactions, and properties, alongside physical and chemical property assessments.
Synthesis Analysis
Triphenylenes can be synthesized via palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes, involving dual C-H activations and double C-C bond formations, showcasing high atom- and step-economy (Pan et al., 2016).
Molecular Structure Analysis
The molecular structure of triphenylbenzene has been determined, revealing that the molecules form an approximately layered arrangement, with substituted phenyl groups twisted out of the plane of the central ring (Farag, 1954).
Chemical Reactions and Properties
Triphosphabenzenes exhibit unique reactivity distinct from their carbocyclic counterparts, including η1-coordination, η6-coordination, 1,4-addition, and ring-contraction reactions, highlighting a significant degree of aromaticity and a facet of reactivity linked to the chemistry of transition metals rather than traditional aromatic chemistry (Falconer & Russell, 2015).
Physical Properties Analysis
Hexaphenylbenzene-based triptycene monomers have been synthesized and used to create organic microporous polymers, displaying high BET surface areas and reversible gas absorption properties, indicating their potential for gas storage applications (Zhang et al., 2016).
Chemical Properties Analysis
The electronic properties and self-assembly of oligomers of hexa-peri-hexabenzocoronenes, referred to as "super-oligophenylenes," have been explored, showing that these oligomers are electronically decoupled due to their structural features, which influence their UV-vis and fluorescence spectroscopy profiles (Wu et al., 2004).
Scientific Research Applications
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Field: Medicine
- Application : Triptobenzene H has been identified in the stems of Tripterygium regelii, a plant used in traditional Chinese medicine for the treatment of rheumatoid arthritis .
- Method : The compound was isolated from the stems of the plant through a process involving high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy .
- Results : While the specific outcomes related to Triptobenzene H were not detailed, the overall research contributes to the chemical diversity of natural terpenoids and provides information on the chemical substances of T. regelii .
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Field: Chemistry
- Application : Triptobenzene H is a diterpene that has been synthesized in the lab .
- Method : The total synthesis of Triptobenzene H was accomplished through an enantioselective, common intermediate approach .
- Results : The synthesis enabled the confirmation and/or establishment of the absolute stereochemistry of the natural product .
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Field: Pharmacology
- Application : Triptobenzene H is one of the bioactive components found in Tripterygium hypoglaucum (Lévl.) Hutch (THH), a plant used in traditional Chinese medicine .
- Method : The compound was identified through phytochemical research, which found more than 120 secondary metabolites in THH .
- Results : The components of THH, including Triptobenzene H, might be the pharmacological bases for immunosuppression, anti-inflammatory, and anti-tumor effects. Recent studies also found that THH and its bioactive compounds demonstrated remarkable effects on obesity, insulin resistance, fertility, and infection of viruses .
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Field: Toxicology
- Application : Triptobenzene H has been identified as one of the potential hepatotoxic components of Tripterygium wilfordii Hook. F. (TwHF), a traditional Chinese medicine .
- Method : The hepatotoxicity of Triptobenzene H was evaluated using zebrafish, hepatocytes, and macrophages .
- Results : Triptobenzene H was found to significantly reduce the fluorescence area and fluorescence intensity of zebrafish livers, inhibit the viability of hepatocyte lines, and increase TNF-α and IL-1β mRNA levels in macrophages. In mice, Triptobenzene H at a dose of 10 mg/kg significantly increased the levels of serum alanine aminotransferase and aspartate aminotransferase and aggravated liver inflammation .
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Field: Immunology
- Application : Triptobenzene H is one of the bioactive components found in Tripterygium hypoglaucum (Lévl.) Hutch (THH), a plant used in traditional Chinese medicine .
- Method : The compound was identified through phytochemical research, which found more than 120 secondary metabolites in THH .
- Results : The components of THH, including Triptobenzene H, might be the pharmacological bases for immunosuppression . The main mechanism seemed to be closely related to regulation the balance of immune, inflammation, apoptosis and so on in various disease .
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Field: Metabolic Studies
- Application : Triptobenzene H has been identified as one of the bioactive compounds in THH that demonstrated remarkable effects on obesity and insulin resistance .
- Method : The compound was identified through phytochemical research, which found more than 120 secondary metabolites in THH .
- Results : Recent studies found that THH and its bioactive compounds, including Triptobenzene H, demonstrated remarkable effects on obesity and insulin resistance .
properties
IUPAC Name |
(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIHCWNAMEWEW-KKSFZXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317110 | |
Record name | Triptobenzene H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triptobenzene H | |
CAS RN |
146900-55-2 | |
Record name | Triptobenzene H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146900-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptobenzene H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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